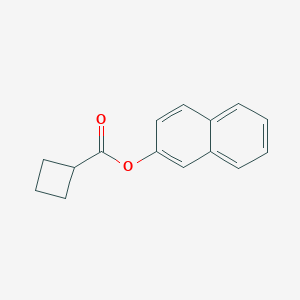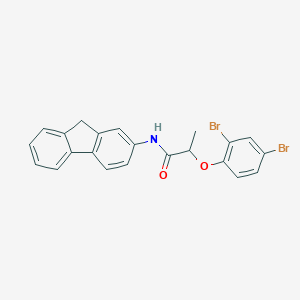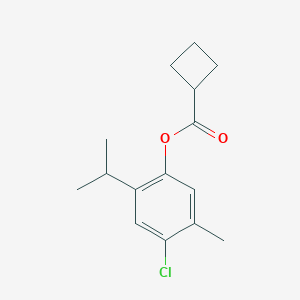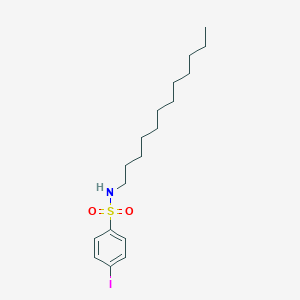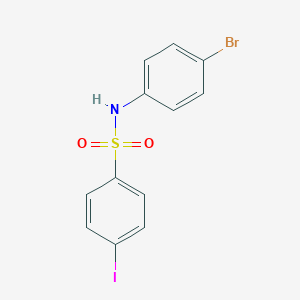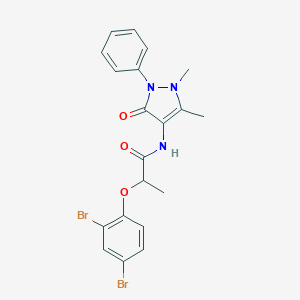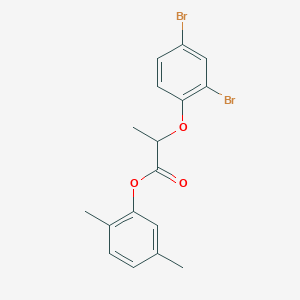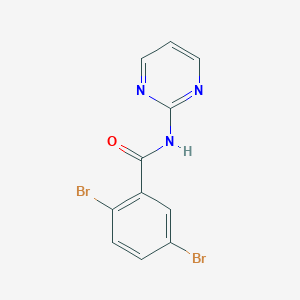
2,5-dibromo-N-(2-pyrimidinyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dibromo-N-(2-pyrimidinyl)benzamide, also known as DRB, is a chemical compound that has been widely used in scientific research for its ability to inhibit RNA polymerase II transcription. DRB has been used in a variety of studies to investigate the mechanisms of gene expression and transcriptional regulation. In
作用機序
2,5-dibromo-N-(2-pyrimidinyl)benzamide works by inhibiting the activity of RNA polymerase II, which is responsible for transcribing DNA into RNA. Specifically, 2,5-dibromo-N-(2-pyrimidinyl)benzamide binds to the active site of RNA polymerase II and prevents the elongation of RNA chains. This inhibition leads to a decrease in the production of mRNA and subsequently, a decrease in the expression of genes that are dependent on RNA polymerase II.
Biochemical and Physiological Effects:
2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effect on RNA polymerase II, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been shown to induce apoptosis in cancer cells. 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the advantages of using 2,5-dibromo-N-(2-pyrimidinyl)benzamide in lab experiments is its specificity for RNA polymerase II. This specificity allows researchers to study the effects of inhibiting RNA polymerase II without affecting other cellular processes. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide is relatively easy to synthesize and is commercially available. However, one limitation of using 2,5-dibromo-N-(2-pyrimidinyl)benzamide is its potential toxicity, which can vary depending on the cell type and concentration used.
将来の方向性
There are several future directions for research involving 2,5-dibromo-N-(2-pyrimidinyl)benzamide. One area of interest is the development of new antiviral drugs based on 2,5-dibromo-N-(2-pyrimidinyl)benzamide. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been shown to have potential as a cancer therapy, and further research is needed to investigate its efficacy in different types of cancer. Finally, the use of 2,5-dibromo-N-(2-pyrimidinyl)benzamide in combination with other inhibitors may provide new insights into the mechanisms of gene expression and transcriptional regulation.
合成法
2,5-dibromo-N-(2-pyrimidinyl)benzamide can be synthesized through a multi-step process starting from commercially available starting materials. The method involves the bromination of 2-aminopyrimidine followed by the coupling of the resulting 2-bromo-5-aminopyrimidine with 2,5-dibromobenzoyl chloride. The final product is obtained through purification by column chromatography.
科学的研究の応用
2,5-dibromo-N-(2-pyrimidinyl)benzamide has been used in a variety of scientific research applications, particularly in the field of molecular biology. It has been used to study the mechanisms of gene expression, transcriptional regulation, and RNA processing. 2,5-dibromo-N-(2-pyrimidinyl)benzamide has also been used to investigate the role of RNA polymerase II in DNA damage response and repair. Additionally, 2,5-dibromo-N-(2-pyrimidinyl)benzamide has been used in studies of viral replication and the development of antiviral drugs.
特性
分子式 |
C11H7Br2N3O |
|---|---|
分子量 |
357 g/mol |
IUPAC名 |
2,5-dibromo-N-pyrimidin-2-ylbenzamide |
InChI |
InChI=1S/C11H7Br2N3O/c12-7-2-3-9(13)8(6-7)10(17)16-11-14-4-1-5-15-11/h1-6H,(H,14,15,16,17) |
InChIキー |
YGDCROKJYRUBIC-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
正規SMILES |
C1=CN=C(N=C1)NC(=O)C2=C(C=CC(=C2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![10-[(2-Thienylcarbonyl)oxy]decyl 2-thiophenecarboxylate](/img/structure/B291079.png)

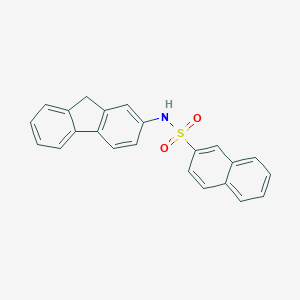
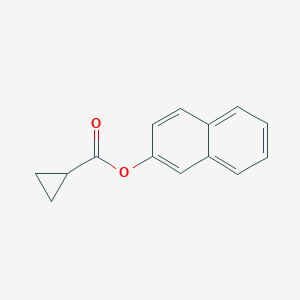
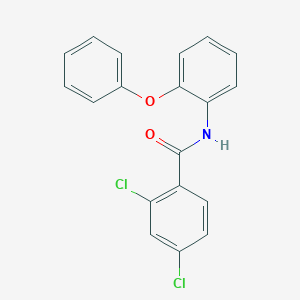
![4-[(Cyclopropylcarbonyl)oxy]benzoic acid](/img/structure/B291088.png)
